N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine
CAS No.: 2309572-16-3
VCID: VC11821129
Molecular Formula: C14H13BrN4O
Molecular Weight: 333.18 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine - 2309572-16-3](/images/structure/VC11821129.png)
Description | The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic organic molecule with potential applications in pharmaceutical research. Structurally, it integrates a tetrahydronaphthalene core with functional groups that suggest biological activity. This article explores its chemical properties, synthesis, and potential applications based on available data. Synthesis PathwayThe synthesis of compounds containing a tetrahydronaphthalene core often involves multi-step organic reactions including:
Pharmacological ActivityCompounds containing sulfonamide or tetrahydronaphthalene derivatives have been widely studied for their pharmacological properties:
Drug DesignThe combination of hydrophilic (e.g., hydroxy) and hydrophobic (e.g., methoxy) groups in this compound makes it a candidate for drug delivery systems where solubility and bioavailability are critical. Related CompoundsSeveral structurally related compounds have been synthesized and studied:
These compounds share the tetrahydronaphthalene core but differ in functional group placement and substitution patterns. Limitations and Research GapsDespite its promising structure:
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CAS No. | 2309572-16-3 |
Product Name | N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine |
Molecular Formula | C14H13BrN4O |
Molecular Weight | 333.18 g/mol |
IUPAC Name | (3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18) |
Standard InChIKey | PTSXQYQSONMTLR-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3 |
Canonical SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3 |
PubChem Compound | 131703837 |
Last Modified | Nov 23 2023 |
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